molecular formula C9H11NO2S B11724729 N-methyl-2-phenylethenesulfonamide

N-methyl-2-phenylethenesulfonamide

Cat. No.: B11724729
M. Wt: 197.26 g/mol
InChI Key: GJRHGAJUWVQNSZ-UHFFFAOYSA-N
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Description

N-methyl-2-phenylethenesulfonamide is a compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity It is a vinylsulfonamide derivative, characterized by the presence of a sulfonamide group attached to a vinyl group

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-methyl-2-phenylethenesulfonamide

InChI

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3

InChI Key

GJRHGAJUWVQNSZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with methylamine. The process begins with the preparation of 2-phenylethenesulfonyl chloride by reacting styrene with sulfuryl chloride in anhydrous conditions. The resultant 2-phenylethenesulfonyl chloride is then reacted with a solution of methylamine in methanol to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action of N-methyl-2-phenylethenesulfonamide involves its reactivity with nucleophiles. In the context of biological applications, the compound selectively modifies lysine residues in peptides through aza-Michael addition. This reaction targets the ε-amino group of lysine, forming stable C-N bonds and enabling site-specific labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-phenylethenesulfonamide stands out due to its vinyl group, which imparts unique reactivity, particularly in aza-Michael addition reactions. This makes it a valuable reagent for site-specific modifications in peptides and proteins, distinguishing it from other sulfonamide derivatives .

Biological Activity

N-methyl-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies, providing insights into its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a sulfonamide group attached to an ethene backbone. The molecular structure can be represented as follows:

C9H11NO2S\text{C}_9\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound exhibits properties that make it suitable for further investigation in pharmacological applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of related compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. Notably, one derivative showed dramatic tumor size reduction in nude mice xenograft assays, indicating promising in vivo efficacy .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (nM)
6tDU1455
6tK56210
6pHuh78

The mechanism of action appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest and apoptosis .

2. Enzyme Inhibition

Another important aspect of this compound is its inhibitory effect on cholinesterase enzymes. This is particularly relevant for conditions like Alzheimer's disease. Studies indicate that certain derivatives exhibit enhanced butyrylcholinesterase (BuChE) inhibition compared to their non-N-methylated counterparts, with IC50 values significantly lower than those for acetylcholinesterase (AChE) .

Table 2: Cholinesterase Inhibition Potency

CompoundBuChE IC50 (µM)AChE IC50 (µM)
N-methylnorbelladine4>100
4′-O,N-dimethylnorbelladine10.4>100

These findings suggest that N-methylation enhances selectivity for BuChE over AChE, which could be beneficial in developing treatments aimed at reducing side effects associated with broader cholinesterase inhibition .

Case Study 1: Anticancer Efficacy in Vivo

A study involving the administration of the compound (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (compound 6t) to nude mice demonstrated a significant reduction in tumor size compared to control groups. This study suggests that this compound not only inhibits tumor growth but may also have favorable pharmacokinetic properties that enhance its therapeutic index .

Case Study 2: Cholinesterase Inhibition and Alzheimer's Disease

In exploring the potential for treating Alzheimer's disease, researchers evaluated several derivatives for their ability to inhibit cholinesterases. The results indicated that compounds with N-methyl substitutions exhibited improved potency against BuChE, making them suitable candidates for further development as cognitive enhancers .

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